s-Triazine, 4,6-bis(methylamino)-2-chloro-
Overview
Description
s-Triazine, 4,6-bis(methylamino)-2-chloro- is a derivative of the s-triazine family, which is characterized by a six-membered heterocyclic ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of s-Triazine, 4,6-bis(methylamino)-2-chloro- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methylamine. The reaction is carried out under controlled conditions, often using solvents like acetonitrile or dimethylformamide to facilitate the substitution process . Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
s-Triazine, 4,6-bis(methylamino)-2-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as acetonitrile or dimethylformamide . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted triazines .
Scientific Research Applications
s-Triazine, 4,6-bis(methylamino)-2-chloro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of s-Triazine, 4,6-bis(methylamino)-2-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it can inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets vary depending on the specific application and context of use .
Comparison with Similar Compounds
s-Triazine, 4,6-bis(methylamino)-2-chloro- can be compared with other s-triazine derivatives, such as:
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine): Known for its use in the synthesis of herbicides and dyes.
Melamine (1,3,5-triazine-2,4,6-triamine): Widely used in the production of plastics and resins.
Cyanuric acid (1,3,5-triazine-2,4,6-triol): Commonly used in swimming pool maintenance and as a disinfectant.
The uniqueness of s-Triazine, 4,6-bis(methylamino)-2-chloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazine derivatives .
Properties
IUPAC Name |
6-chloro-2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN5/c1-7-4-9-3(6)10-5(8-2)11-4/h1-2H3,(H2,7,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAYULRNXVSYHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)Cl)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183362 | |
Record name | s-Triazine, 4,6-bis(methylamino)-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2911-36-6 | |
Record name | 6-Chloro-N2,N4-dimethyl-1,3,5-triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2911-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | s-Triazine, 4,6-bis(methylamino)-2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002911366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC13923 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | s-Triazine, 4,6-bis(methylamino)-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Bis(methylamino)-2-chloro-s-triazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F9J2LXA8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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